molecular formula C12H7F5O2 B11841914 1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene

1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene

Katalognummer: B11841914
Molekulargewicht: 278.17 g/mol
InChI-Schlüssel: YLSADARAPVNBCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F5O2. It is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a naphthalene ring.

Analyse Chemischer Reaktionen

1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the difluoromethoxy or trifluoromethoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways specific to its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent and specific biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H7F5O2

Molekulargewicht

278.17 g/mol

IUPAC-Name

1-(difluoromethoxy)-2-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O2/c13-11(14)18-10-8-4-2-1-3-7(8)5-6-9(10)19-12(15,16)17/h1-6,11H

InChI-Schlüssel

YLSADARAPVNBCA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.